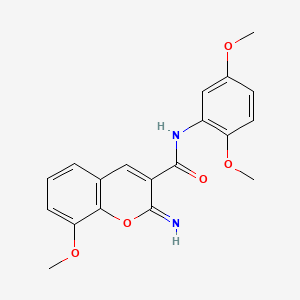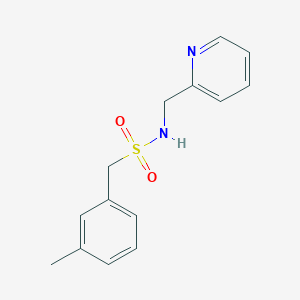
N-(2,5-dimethoxyphenyl)-2-imino-8-methoxy-2H-chromene-3-carboxamide
Overview
Description
N-(2,5-dimethoxyphenyl)-2-imino-8-methoxy-2H-chromene-3-carboxamide, also known as DMIC, is a synthetic compound that has been extensively studied for its potential use in scientific research. DMIC belongs to the class of compounds known as chromenes, which have been found to possess a variety of biological activities.
Mechanism of Action
The mechanism of action of N-(2,5-dimethoxyphenyl)-2-imino-8-methoxy-2H-chromene-3-carboxamide is not fully understood, but it is thought to involve the inhibition of certain enzymes and the modulation of various signaling pathways. N-(2,5-dimethoxyphenyl)-2-imino-8-methoxy-2H-chromene-3-carboxamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. N-(2,5-dimethoxyphenyl)-2-imino-8-methoxy-2H-chromene-3-carboxamide has also been found to modulate the activity of various signaling pathways, including the MAPK and PI3K/Akt pathways.
Biochemical and Physiological Effects:
N-(2,5-dimethoxyphenyl)-2-imino-8-methoxy-2H-chromene-3-carboxamide has been found to possess a variety of biochemical and physiological effects. In vitro studies have shown that N-(2,5-dimethoxyphenyl)-2-imino-8-methoxy-2H-chromene-3-carboxamide can inhibit the growth of cancer cells and reduce the production of inflammatory mediators. In vivo studies have shown that N-(2,5-dimethoxyphenyl)-2-imino-8-methoxy-2H-chromene-3-carboxamide can reduce inflammation and improve cognitive function in animal models of disease.
Advantages and Limitations for Lab Experiments
N-(2,5-dimethoxyphenyl)-2-imino-8-methoxy-2H-chromene-3-carboxamide has several advantages as a research tool. It is a synthetic compound, which means that it can be easily synthesized in large quantities with high purity. N-(2,5-dimethoxyphenyl)-2-imino-8-methoxy-2H-chromene-3-carboxamide also possesses a variety of biological activities, making it a valuable tool for studying enzyme function and disease processes. However, there are also limitations to the use of N-(2,5-dimethoxyphenyl)-2-imino-8-methoxy-2H-chromene-3-carboxamide in lab experiments. N-(2,5-dimethoxyphenyl)-2-imino-8-methoxy-2H-chromene-3-carboxamide has not been extensively studied in humans, so its safety and efficacy in humans are not well understood. Additionally, N-(2,5-dimethoxyphenyl)-2-imino-8-methoxy-2H-chromene-3-carboxamide may have off-target effects, which could complicate the interpretation of experimental results.
Future Directions
There are several future directions for research on N-(2,5-dimethoxyphenyl)-2-imino-8-methoxy-2H-chromene-3-carboxamide. One area of research is the development of N-(2,5-dimethoxyphenyl)-2-imino-8-methoxy-2H-chromene-3-carboxamide-based drugs for the treatment of cancer and inflammatory diseases. Another area of research is the study of N-(2,5-dimethoxyphenyl)-2-imino-8-methoxy-2H-chromene-3-carboxamide's effects on the immune system, which could lead to the development of new immunomodulatory drugs. Finally, research on the structure-activity relationship of N-(2,5-dimethoxyphenyl)-2-imino-8-methoxy-2H-chromene-3-carboxamide could lead to the development of more potent and selective compounds for use in scientific research.
Scientific Research Applications
N-(2,5-dimethoxyphenyl)-2-imino-8-methoxy-2H-chromene-3-carboxamide has been extensively studied for its potential use in scientific research. One of the primary applications of N-(2,5-dimethoxyphenyl)-2-imino-8-methoxy-2H-chromene-3-carboxamide is in the field of drug discovery. N-(2,5-dimethoxyphenyl)-2-imino-8-methoxy-2H-chromene-3-carboxamide has been found to possess a variety of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. N-(2,5-dimethoxyphenyl)-2-imino-8-methoxy-2H-chromene-3-carboxamide has also been found to inhibit the activity of certain enzymes, making it a valuable tool for studying enzyme function.
properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-imino-8-methoxychromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O5/c1-23-12-7-8-15(24-2)14(10-12)21-19(22)13-9-11-5-4-6-16(25-3)17(11)26-18(13)20/h4-10,20H,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAJJXPCLAOLFGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2=CC3=C(C(=CC=C3)OC)OC2=N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethoxyphenyl)-2-imino-8-methoxy-2H-chromene-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(4-chlorophenyl)-2-hydroxy-3-[4-(2-hydroxyethyl)-1-piperazinyl]-1-(1H-indol-3-yl)-1-propanone](/img/structure/B4652013.png)
![16-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]-3-hydroxyandrostan-17-one](/img/structure/B4652014.png)

![4-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-6-(4-morpholinyl)-1,3,5-triazin-2-amine](/img/structure/B4652034.png)
![N-butyl-4-[(5-chloro-2-thienyl)methyl]-1-piperazinecarboxamide](/img/structure/B4652041.png)

![N-(4-{[4-(allyloxy)-3-bromo-5-ethoxybenzyl]amino}phenyl)-2-methylpropanamide](/img/structure/B4652052.png)
![3-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl 3-chlorobenzoate](/img/structure/B4652055.png)
![N-(3-nitrophenyl)-2-{4-[(propylamino)sulfonyl]phenoxy}acetamide](/img/structure/B4652062.png)
![N-(5-{3-chloro-4-[(3-fluorobenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetamide](/img/structure/B4652077.png)
![2,5-dichloro-N-[3-(diethylamino)propyl]benzamide](/img/structure/B4652087.png)
![1-[(5-methyl-2-furyl)methyl]-4-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperazine](/img/structure/B4652092.png)
![(3-{[1-(3,4-dichlorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)acetic acid](/img/structure/B4652096.png)
![2-(4-chloro-2-methyl-5-{[(3-nitrophenyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B4652101.png)